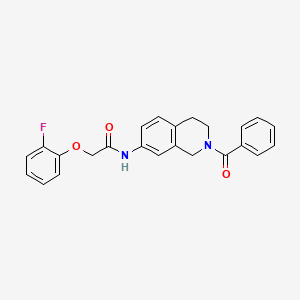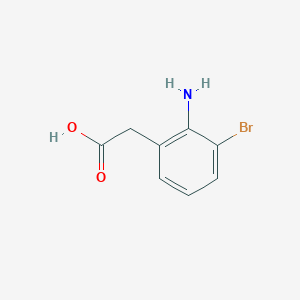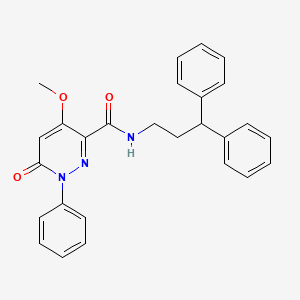![molecular formula C9H15ClN2O2S B2639555 N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride CAS No. 1227487-90-2](/img/structure/B2639555.png)
N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically unreactive and crystalline .
Synthesis Analysis
Sulfonamides can be synthesized in the laboratory through various methods. The classic approach involves the reaction of sulfonyl chlorides with an amine . This reaction is represented as RSO2Cl + R’2NH → RSO2NR’2 + HCl . A base such as pyridine is typically added to absorb the HCl that is generated .Molecular Structure Analysis
The molecular formula of “N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride” is C8H12N2O2S•HCl . The molecular weight is 236.72 .Chemical Reactions Analysis
Amines, which are part of the structure of sulfonamides, are known to react with sulfonyl groups to form sulfonamides . This reaction occurs under alkaline conditions to keep the amine nucleophilic . Any time amines are present in an aqueous solution, measurable hydroxide is present .Scientific Research Applications
Sulfonamides Research and Applications
Sulfonamides, a class of compounds that includes N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride, have been extensively studied for their diverse pharmacological activities and applications in environmental sciences.
Pharmacological Applications
- Antibacterial and Antifungal Activities : Sulfonamides have been recognized for their antibacterial and antifungal properties. They inhibit the enzyme carbonic anhydrase, which is essential for the growth and reproduction of microorganisms, thus serving as potent agents in the treatment of various infections (Carta, Scozzafava, & Supuran, 2012).
- Antitumor Activities : Certain sulfonamides have shown significant antitumor activities. Compounds like apricoxib and pazopanib, which incorporate the sulfonamide group, have been patented for their effectiveness in cancer treatment, highlighting the versatility of sulfonamides in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).
Environmental and Analytical Applications
- Detection of Residues in Animal Products : The widespread use of sulfonamides in veterinary medicine raises concerns about residues in edible animal products. Advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, have been developed to detect and quantify these residues, ensuring food safety (Wang et al., 2006).
- Biodegradation under Denitrifying Conditions : The environmental fate of veterinary sulfonamides, including their biodegradation under denitrifying conditions, is crucial for assessing their impact on ecosystems. Studies indicate that sulfonamides can be biodegraded in environments with nitrate-reducing conditions, albeit the pathways and efficiency of degradation vary (Bílková, Malá, & Hrich, 2019).
Toxicology and Health Effects
- Toxicological Assessment : Despite their beneficial applications, the potential health and environmental impacts of sulfonamides cannot be overlooked. Toxicological assessments, including the study of by-products and their biotoxicity, are essential for understanding the comprehensive effects of these compounds on human health and the environment (Van Bruggen et al., 2018).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, N-(2-Aminoethyl)acetamide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
N-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-11(14(2,12)13)9-6-4-3-5-8(9)7-10;/h3-6H,7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVGFVVSADOXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1CN)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639472.png)
![3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2639474.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2639477.png)

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)


![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2639485.png)

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate](/img/structure/B2639489.png)


![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2639495.png)